2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Overview
Description
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the quinone methide family, which are important intermediates in various chemical and biological processes .
Preparation Methods
The synthesis of 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexylamine under specific conditions. The process includes the dropwise addition of secondary amines to reduce the dosages drastically. Optimized conditions involve using 0.3–0.5 M of 2,6-di-tert-butylphenol and removing the water generated during the Mannich base formation to accelerate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidants like persulfate and ferricyanide.
Reduction: Reduction reactions can be performed using common reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with secondary amines like morpholine and piperidine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways related to quinone methides. These interactions can influence various biological and chemical processes, including polymerization and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one include:
- 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
These compounds share structural similarities but differ in their specific substituents and resulting properties. The unique combination of tert-butyl and cyclohexylamino groups in this compound contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
2-tert-butyl-6-(cyclohexyliminomethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h7-8,11-12,14,19H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSPDNGMZRVPBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10782269 | |
Record name | 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10782269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215033-70-8 | |
Record name | 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10782269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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